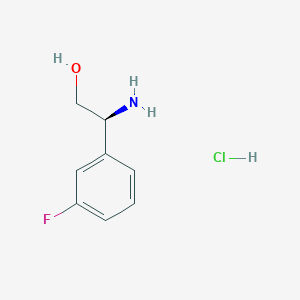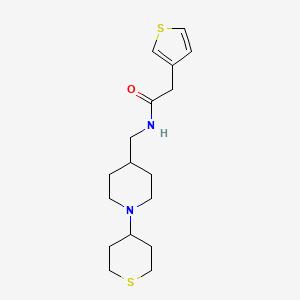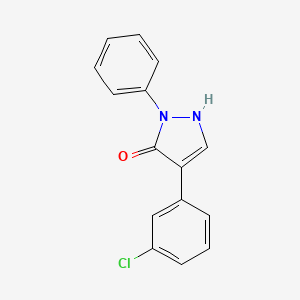![molecular formula C16H14ClN3O2S B2399612 (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 897479-92-4](/img/structure/B2399612.png)
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains a benzothiazole ring, which is a heterocyclic compound that is often found in drugs and other bioactive molecules .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the colorimetric assays established weak COX-1 inhibitory activity of compounds 8 (a–e) and 9 (a–e) compared to the selective COX-1 inhibitor (indomethacin, IC 50 =0.04 μM) and the non-selective COX inhibitor (diclofenac, IC 50 =5.12 μM) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the compound N-(4-Methylbenzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamide 8c has a melting point of 210–214 C .科学的研究の応用
Corrosion Inhibition
One of the notable applications of compounds related to (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is in corrosion inhibition. Studies have shown that derivatives such as 4-4-ABPFM and 4-4-APFM are effective in inhibiting the corrosion of mild steel in acidic mediums. These compounds, prepared through condensation and reduction reactions, exhibit significant inhibition efficiency, reaching up to 80% for 4-4-ABPFM and 73% for 4-4-APFM. The optimum efficiency is observed at a concentration of 100 ppm over two hours at room temperature. Their behavior as mixed inhibitors with dominant cathodic inhibition and adherence to Langmuir adsorption isotherm has been highlighted. Surface improvements due to the formation of protective thin layer films on mild steel have been observed using scanning electron microscopy (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Antimicrobial Activities
Derivatives of (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone have been explored for their antimicrobial properties. For instance, compounds synthesized from furan-2-carbohydrazide, including 1,2,4-triazole derivatives converted to Mannich bases with secondary amines like piperazine, have demonstrated antimicrobial activities against various microorganisms (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Anti-Mycobacterial Potential
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a promising anti-mycobacterial chemotype. Structurally diverse benzo[d]thiazole-2-carboxamides have shown potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Some compounds within this category exhibited MICs in the low μM range, with low cytotoxicity. A statistically reliable CoMFA model has supported these findings, highlighting their therapeutic index and potential as anti-tubercular agents (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).
Anticancer and Antiangiogenic Effects
Certain thioxothiazolidin-4-one derivatives, synthesized by coupling amines containing moieties like piperazine with specific acids, have displayed notable anticancer and antiangiogenic effects. These compounds have demonstrated efficacy in reducing tumor volume and cell number, prolonging the lifespan of mice with Ehrlich Ascites Tumor (EAT), and exhibiting strong antiangiogenic properties. They have shown potential as candidates for anticancer therapy with capabilities to inhibit tumor angiogenesis and cell proliferation (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).
作用機序
Target of Action
Compounds with similar structures, such as benzothiazole and piperazine derivatives, have been reported to act as dopamine and serotonin antagonists . They are used as antipsychotic drug substances .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it might interact with its targets (possibly dopamine and serotonin receptors) and induce changes that lead to its therapeutic effects .
Pharmacokinetics
A structurally similar compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
Similar compounds have shown anti-inflammatory properties , suggesting that this compound might also have similar effects.
Safety and Hazards
将来の方向性
The future directions for the study of similar compounds could involve the development of new analogs of bioactive heterocyclic compounds, which is a major challenge in synthetic organic and medicinal chemistry . Further, molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
特性
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c17-11-3-1-5-13-14(11)18-16(23-13)20-8-6-19(7-9-20)15(21)12-4-2-10-22-12/h1-5,10H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGVRGDHAKMXDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2399529.png)

![N~4~-(3-chlorophenyl)-1-phenyl-N~6~,N~6~-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2399534.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2399537.png)
![Tert-butyl N-[[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-4-hydroxypiperidin-4-yl]methyl]carbamate](/img/structure/B2399538.png)
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B2399539.png)




![N~1~-(2-chloro-4-fluorophenyl)-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2399550.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2399551.png)
